

What is the chemical structure of Littorine?

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Compound of Interest

Compound Name: *Littorine*

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An In-depth Technical Guide to the Chemical Structure and Properties of **Littorine**

This technical guide provides a comprehensive overview of the chemical structure, properties, and biosynthesis of **Littorine**, a significant tropane alkaloid. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Identification

Littorine is a tropane alkaloid found in various plants, notably from the Solanaceae family, including *Atropa belladonna* and *Datura* species.[1][2][3] It is an ester of tropine and phenyllactic acid.[4] Structurally, it is an isomer of hyoscyamine and atropine and serves as a key intermediate in the biosynthetic pathway of these and other tropane alkaloids like scopolamine.[5]

The chemical identity of **Littorine** is defined by the following identifiers:

- IUPAC Name: (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate.
- Chemical Formula: $C_{17}H_{23}NO_3$.
- SMILES Code: CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O.
- InChI Code: InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3.

- InChIKey: FNRXUEYLFZLOEZ-UHFFFAOYSA-N.
- CAS Registry Number: 21956-47-8.

Physicochemical and Spectroscopic Data

Quantitative data for **Littorine** is summarized in the table below, providing key physicochemical properties for identification and characterization.

Property	Value	Reference
Molecular Weight	289.37 g/mol	
	289.4 g/mol	
	289.3694 g/mol	
Exact Mass	289.1678	
Elemental Analysis	C: 70.56%, H: 8.01%, N: 4.84%, O: 16.59%	
Appearance	Solid powder	
Kovats Retention Index	2601.2 (on a non-polar column)	

Biosynthesis of Littorine

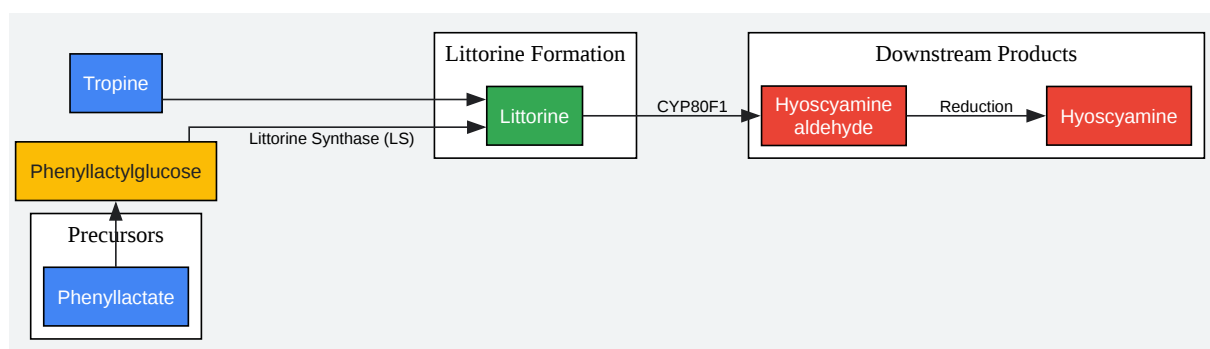
Littorine is a critical intermediate in the biosynthesis of pharmaceutically important tropane alkaloids, including hyoscyamine and scopolamine. The pathway involves the esterification of tropine with phenyllactic acid.

Key steps in the biosynthesis leading to and from **Littorine** are:

- Formation of Precursors: Phenyllactic acid is derived from the primary metabolite phenylalanine. Tropine is synthesized from the N-methylpyrrolinium cation via enzymes such as a type III polyketide synthase (PYKS) and a cytochrome P450 (CYP82M3).

- Activation of Phenyllactate: In *Atropa belladonna*, phenyllactic acid is activated through glycosylation by a phenyllactate UDP-glycosyltransferase (UGT1) to form phenyllactylglucose.
- Esterification: **Littorine** synthase (LS), a serine carboxypeptidase-like (SCPL) acyltransferase, catalyzes the esterification of tropine with the activated phenyllactylglucose to form **littorine**.
- Conversion to Hyoscyamine: **Littorine** is then rearranged by the enzyme **littorine** mutase/monooxygenase (CYP80F1), a cytochrome P450, to form hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.

The diagram below illustrates the core biosynthetic pathway of **Littorine**.



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Biosynthetic pathway of **Littorine**.

Experimental Protocols: Isolation and Identification

The following section summarizes the methodology for the isolation and identification of **Littorine** from plant sources, as described in scientific literature.

Source Material

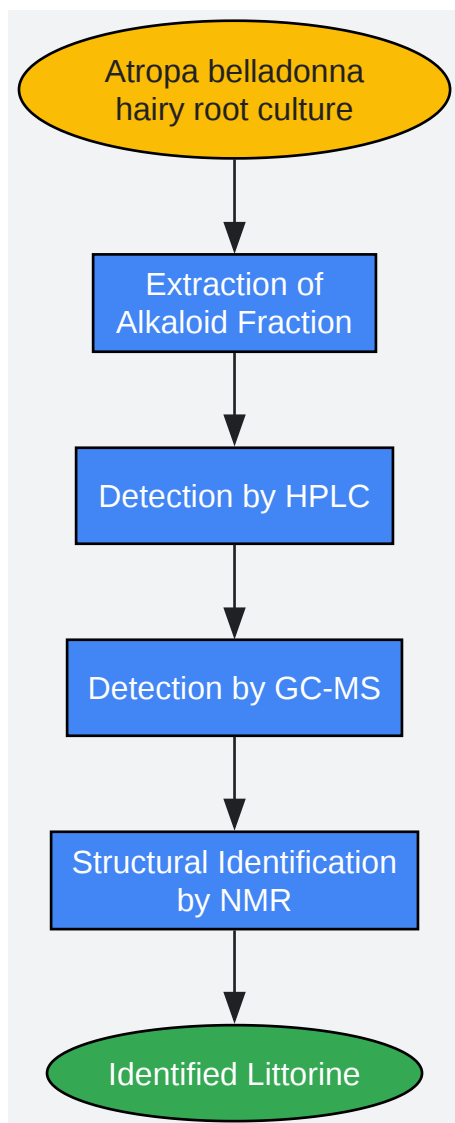
A high-producing hairy root clone (M8) of *Atropa belladonna* was established via transformation with *Agrobacterium rhizogenes* (MAFF 03-01724). **Littorine** has also been detected in non-transformed root cultures of the plant.

Extraction and Analysis

The general workflow for isolating and identifying **Littorine** involves the following steps:

- Extraction: The alkaloid fraction is extracted from the hairy root culture.
- Chromatographic Detection:
 - High-Performance Liquid Chromatography (HPLC): Used for the initial detection of **Littorine** within the alkaloid fraction.
 - Gas Chromatography-Mass Spectrometry (GC-MS): Employed for further detection and to obtain mass spectral data, which aids in preliminary identification.
- Structural Identification:
 - Nuclear Magnetic Resonance (NMR) Analysis: NMR is the definitive method used to confirm the chemical structure of the isolated compound as **Littorine**.

The experimental workflow is visualized in the diagram below.



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Workflow for **Littorine** isolation.

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